N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide is an aromatic amide compound with a complex molecular structure It is characterized by the presence of a diethylsulfamoyl group, a methoxyphenyl group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Diethylsulfamoyl Intermediate: This step involves the reaction of diethylamine with a suitable sulfonyl chloride to form the diethylsulfamoyl intermediate.
Iodination: The iodination of the benzamide moiety is carried out using iodine and a suitable oxidizing agent.
Coupling Reaction: The final step involves the coupling of the diethylsulfamoyl intermediate with the iodinated benzamide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-naphthalenesulfonamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide is unique due to its iodinated benzamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)15-9-10-17(25-3)16(12-15)20-18(22)13-7-6-8-14(19)11-13/h6-12H,4-5H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDQIZIHPWXQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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